2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one is a compound with the molecular formula C15H17NO2S and a molecular weight of 275.37 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes a thiazolidinone ring and a butylphenyl group .
Vorbereitungsmethoden
The synthesis of 2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one typically involves the reaction of 4-butylbenzaldehyde with thiazolidin-4-one under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, resulting in the formation of the desired product .
Analyse Chemischer Reaktionen
2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one can be compared with other similar compounds, such as:
Bis(2,4-di-tert-butylphenyl)phosphate: Known for its antioxidant properties and used in polymer processing.
3,3′,5,5′-tetra-tert-butyl-2,2′-dihydroxybiphenylphosphate: Another antioxidant used in bioprocessing materials.
Bis(p-nonylphenyl)phosphate: Used in similar applications as an antioxidant.
These compounds share structural similarities but differ in their specific applications and properties, highlighting the uniqueness of this compound in its research and industrial uses .
Eigenschaften
Molekularformel |
C15H17NO2S |
---|---|
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
(2Z)-2-[2-(4-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H17NO2S/c1-2-3-4-11-5-7-12(8-6-11)13(17)9-15-16-14(18)10-19-15/h5-9H,2-4,10H2,1H3,(H,16,18)/b15-9- |
InChI-Schlüssel |
LRDRFCDJPIWFKO-DHDCSXOGSA-N |
Isomerische SMILES |
CCCCC1=CC=C(C=C1)C(=O)/C=C\2/NC(=O)CS2 |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)C(=O)C=C2NC(=O)CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.